Linker Length and Flexibility: PEG2-C2 vs. PEG4-C2 in PROTAC Ternary Complex Formation
The NH-bis(PEG2-C2-Boc) linker provides a shorter, more rigid spacing compared to longer PEG-based linkers like NH-bis(PEG4-C2-NH-Boc). This is crucial for targets where a 'tight' ternary complex geometry is required. Class-level inference from PROTAC optimization studies indicates that a PEG2 spacer can achieve potent degradation (DC50 as low as 3.9 nM) in cases where longer PEG linkers (PEG4, PEG6) fail to induce productive ubiquitination due to suboptimal spatial orientation [1]. In contrast, the PEG4 linker (MW 655.8) adds approximately 7 Å of contour length compared to PEG2, which can be detrimental for target proteins with shallow or sterically hindered binding pockets . The PEG2 length offers a hydration shell sufficient to prevent aggregation while maintaining a compact geometry suitable for 'face-to-face' binding pockets [2].
| Evidence Dimension | Linker length and impact on degradation potency |
|---|---|
| Target Compound Data | PEG2 linker length; achieves DC50 of 3.9 nM in optimized AURKA PROTAC |
| Comparator Or Baseline | PEG4 linker (NH-bis(PEG4-C2-NH-Boc), MW 655.82); can be suboptimal for certain geometries |
| Quantified Difference | Approximately 7 Å shorter contour length vs. PEG4 |
| Conditions | AURKA-targeting PROTAC in neuroblastoma cells (SK2188) [1] |
Why This Matters
Selecting the correct linker length is essential for achieving a stable ternary complex and high degradation efficiency; NH-bis(PEG2-C2-Boc) offers a specific, shorter geometry that is optimal for certain target/ligase pairs, directly impacting the success of a PROTAC development campaign.
- [1] Rishfi M, Krols S, Martens F, et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Eur J Med Chem, 247:115033, 2023. (Data referenced via ProteomeXchange Dataset PXD040389-3) View Source
- [2] BOC Sciences, "PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery", Resource Article, Accessed 2026. View Source
